para-Hydroxy Atorvastatin-d5 Calcium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

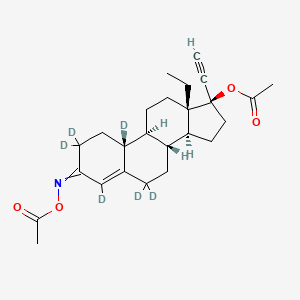

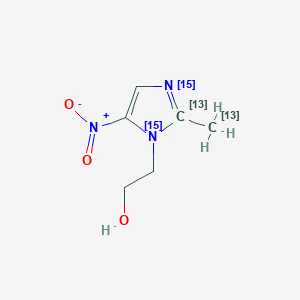

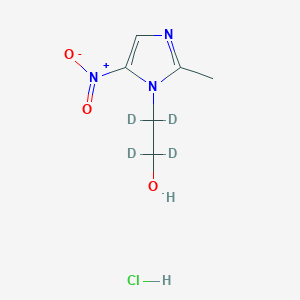

“para-Hydroxy Atorvastatin-d5 Calcium Salt” is a labeled metabolite of Atorvastatin Calcium Salt . Atorvastatin is a selective, competitive HMG-CoA reductase inhibitor . It is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

Synthesis Analysis

The synthesis of Atorvastatin, which “para-Hydroxy Atorvastatin-d5 Calcium Salt” is a metabolite of, involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . An improved kilogram-scale preparation of Atorvastatin Calcium has been developed, which includes isolating the pure product of the ketal deprotection step as crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure Atorvastatin Calcium .

Molecular Structure Analysis

The molecular formula of “para-Hydroxy Atorvastatin-d5 Calcium Salt” is C66H60CaD10F2N4O12 .

Chemical Reactions Analysis

Atorvastatin, the parent compound of “para-Hydroxy Atorvastatin-d5 Calcium Salt”, has significant radical scavenging activity. The ortho- and para-hydroxy metabolites of Atorvastatin can scavenge free radicals that the parent Atorvastatin cannot .

Physical And Chemical Properties Analysis

The melting point of “para-Hydroxy Atorvastatin-d5 Calcium Salt” is 174-179°C . It should be stored at -20°C . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Internal Standard for Quantification

Para-Hydroxy Atorvastatin-d5 Calcium Salt is used as an internal standard for the quantification of atorvastatin . This is done by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .

Inhibitor of HMG-CoA Reductase

Atorvastatin, the parent compound of para-Hydroxy Atorvastatin-d5 Calcium Salt, is an inhibitor of HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis .

Cardiovascular Research

Atorvastatin and its derivatives, including para-Hydroxy Atorvastatin-d5 Calcium Salt, are used in cardiovascular research . They are used to study their effects on cholesterol metabolism and their potential in treating and preventing cardiovascular diseases .

Lipid and Lipoprotein Research

These compounds are also used in the research of lipids and lipoproteins . They help in understanding the role of these biomolecules in various physiological and pathological processes .

Therapeutic Drug Monitoring

A method has been developed for the quantitative determination of seven statins, including para-Hydroxy Atorvastatin-d5 Calcium Salt, using high-resolution tandem mass spectrometry . This method is applicable for adherence testing and therapeutic drug monitoring .

Metabolite Study

Para-Hydroxy Atorvastatin-d5 Calcium Salt can be used in the study of atorvastatin metabolism . Atorvastatin is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form 4-hydroxy atorvastatin .

Mechanism of Action

Target of Action

The primary target of para-Hydroxy Atorvastatin-d5 Calcium Salt is the enzyme HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis .

Mode of Action

Para-Hydroxy Atorvastatin-d5 Calcium Salt acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by para-Hydroxy Atorvastatin-d5 Calcium Salt disrupts the mevalonate pathway, reducing the production of cholesterol . This leads to a decrease in the level of cholesterol in hepatocytes, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream, thereby lowering the overall level of LDL cholesterol .

Pharmacokinetics

It’s known that the parent compound, atorvastatin, is well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, the primary site of action . The metabolites are excreted in bile and urine .

Result of Action

The result of para-Hydroxy Atorvastatin-d5 Calcium Salt’s action is a reduction in the concentration of LDL cholesterol in the bloodstream . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular disease .

Safety and Hazards

When handling “para-Hydroxy Atorvastatin-d5 Calcium Salt”, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Physiologically based pharmacokinetic (PBPK) models of Atorvastatin, the parent compound of “para-Hydroxy Atorvastatin-d5 Calcium Salt”, have been positioned as a valuable tool for the characterization of complex pharmacokinetic processes and its extrapolation in special sub-groups of the population . This could potentially lead to the optimization of Atorvastatin dosing in the future .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for para-Hydroxy Atorvastatin-d5 Calcium Salt involves the conversion of Atorvastatin Calcium Salt to para-Hydroxy Atorvastatin Calcium Salt, followed by the introduction of deuterium at the para position using deuterated reagents.", "Starting Materials": [ "Atorvastatin Calcium Salt", "Deuterated reagents" ], "Reaction": [ "Atorvastatin Calcium Salt is dissolved in a suitable solvent and reacted with a base to form the corresponding acid.", "The acid is then reacted with a dehydrating agent to form the corresponding acid chloride.", "The acid chloride is then reacted with para-hydroxybenzaldehyde in the presence of a base to form para-Hydroxy Atorvastatin.", "Para-Hydroxy Atorvastatin is then reacted with a deuterated reagent, such as deuterated acetic anhydride, in the presence of a base to introduce deuterium at the para position.", "The resulting product is para-Hydroxy Atorvastatin-d5 Calcium Salt." ] } | |

CAS RN |

265989-45-5 |

Molecular Formula |

C66H58D10CaF2N4O12 |

Molecular Weight |

1199.42 |

Appearance |

Off-White Solid |

melting_point |

174-179°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

265989-44-4 (unlabelled) |

synonyms |

p-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; 4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; di(4-Hydroxy Atorvastatin-d5) CalciuM Salt |

tag |

Atorvastatin Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)